molecular formula C23H26N4O6 B12487197 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12487197
M. Wt: 454.5 g/mol
InChI Key: ARXPAXSFISLTOO-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Nitrobenzamide Moiety: Starting with 4-methyl-3-nitrobenzoic acid, the compound is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-acetylpiperazine to form the nitrobenzamide intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 4-(4-Aminopiperazin-1-yl)-3-(4-methylbenzamido)benzoate.

    Substitution: 4-(4-Acetylpiperazin-1-yl)-3-(4-methyl-3-nitrobenzamido)benzoic acid.

    Oxidation: 4-(4-Acetylpiperazin-1-yl)-3-(4-carboxy-3-nitrobenzamido)benzoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the piperazine ring may interact with neurotransmitter receptors, while the nitrobenzamide moiety may be involved in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: Lacks the nitro group, potentially altering its biological activity.

    ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methyl group, which may affect its chemical reactivity and solubility.

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and methyl groups on the benzamide moiety may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C23H26N4O6/c1-4-33-23(30)18-7-8-20(26-11-9-25(10-12-26)16(3)28)19(13-18)24-22(29)17-6-5-15(2)21(14-17)27(31)32/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,29)

InChI Key

ARXPAXSFISLTOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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